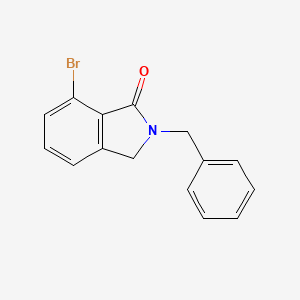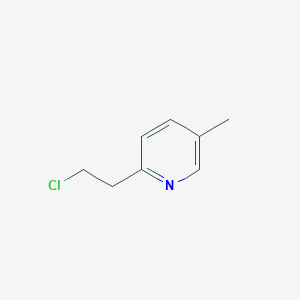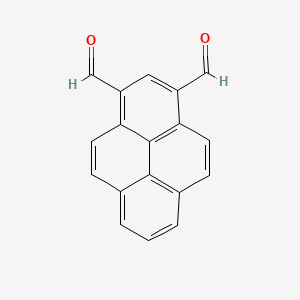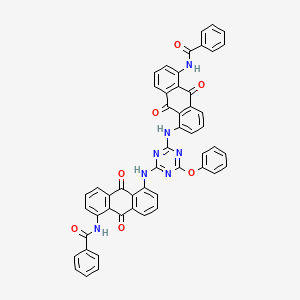
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid is a complex organic compound that features a piperazine ring and two tert-butoxycarbonyl (Boc) protecting groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a dihaloalkane.
Introduction of Boc Groups: The tert-butoxycarbonyl groups are introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The protected piperazine is then coupled with ®-2-amino-3-hydroxypropanoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large quantities of ethylenediamine and dihaloalkane are reacted to form the piperazine ring.
Automated Boc Protection: Automated systems are used to introduce Boc groups efficiently.
High-Throughput Coupling: High-throughput reactors facilitate the coupling reaction, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can remove the Boc protecting groups, revealing the amine functionalities.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Deprotected amine derivatives.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The Boc groups serve as protecting groups in multi-step organic syntheses.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to enzyme substrates.
Medicine
Drug Development: Investigated as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc groups protect the amine functionalities, allowing the compound to interact with specific sites on the target molecules. Upon deprotection, the free amines can form hydrogen bonds or ionic interactions with the target, modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-3-(4-piperazin-1-yl)propanoic acid: Lacks the Boc protecting groups.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid: The enantiomer of the compound .
N-Boc-piperazine: Contains only one Boc group and a piperazine ring.
Uniqueness
Dual Boc Protection: The presence of two Boc groups provides enhanced stability and protection during synthetic processes.
Chirality: The ®-configuration imparts specific stereochemical properties, making it suitable for enantioselective syntheses.
Propriétés
Formule moléculaire |
C17H31N3O6 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C17H31N3O6/c1-16(2,3)25-14(23)18-12(13(21)22)11-19-7-9-20(10-8-19)15(24)26-17(4,5)6/h12H,7-11H2,1-6H3,(H,18,23)(H,21,22)/t12-/m1/s1 |
Clé InChI |
HYWVMWMSZJEAHA-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CN1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CN1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)

![Ethyl 3-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13139558.png)
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13139566.png)


![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13139578.png)


![4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline](/img/structure/B13139594.png)

